molecular formula C21H20N2O4S B2549868 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide CAS No. 946258-13-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2549868
CAS No.: 946258-13-5
M. Wt: 396.46
InChI Key: DZIMJGZFNYPYQL-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide depends on its specific application:

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a furan-2-carbonyl group with a tetrahydroquinoline moiety and a sulfonamide group, suggesting potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O6S. The structural components are illustrated below:

ComponentDescription
Furan RingContributes to the compound's reactivity and biological activity
TetrahydroquinolineKnown for various biological properties including anticancer activity
Sulfonamide GroupCommonly found in many pharmacologically active compounds

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . It has been identified as a potential inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK), which plays a crucial role in cancer cell proliferation and survival. Inhibition of SYK can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

The sulfonamide group in this compound is known for its antibacterial effects. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, related sulfonamide derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the furan and tetrahydroquinoline moieties may enhance this antimicrobial activity through multiple mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to structural analogs:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobialEnhanced potency due to fluorine substitution
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterialEstablished clinical use
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancerLacks complex structure but retains activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A study assessing the anticancer effects on various human tumor cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound induced apoptosis through activation of caspase pathways.
  • Antimicrobial Testing : Disk diffusion assays showed that this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-5-2-7-18(13-15)28(25,26)22-17-9-10-19-16(14-17)6-3-11-23(19)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMJGZFNYPYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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